

Application Notes and Protocols: 3-(Cyclobutylamino)phenol and its Analogs in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-(Cyclobutylamino)phenol

Cat. No.: B15259257

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Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data for **3-(Cyclobutylamino)phenol** is limited in the public domain. The following application notes and protocols are based on closely related analogs, specifically 3-[3-(phenalkylamino)cyclohexyl]phenols, which serve as a strong proxy for understanding the potential applications, biological activities, and experimental evaluation of this class of compounds.

Introduction: The Therapeutic Potential of Aminophenol Scaffolds

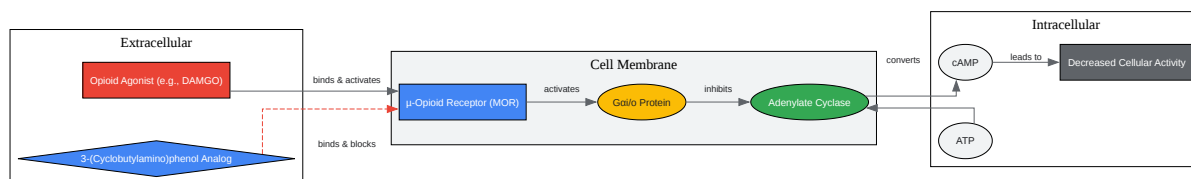
Phenol and its derivatives are significant scaffolds in medicinal chemistry, frequently found in approved pharmaceuticals and natural products.^[1] The aminophenol moiety, in particular, is a key structural feature in compounds targeting the central nervous system. Recent research has focused on the development of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs as potent antagonists of the μ -opioid receptor (MOR).^{[2][3][4]} These compounds are designed based on a simplified morphinan scaffold and are investigated for their potential in treating opioid addiction and overdose.^{[2][3][4]}

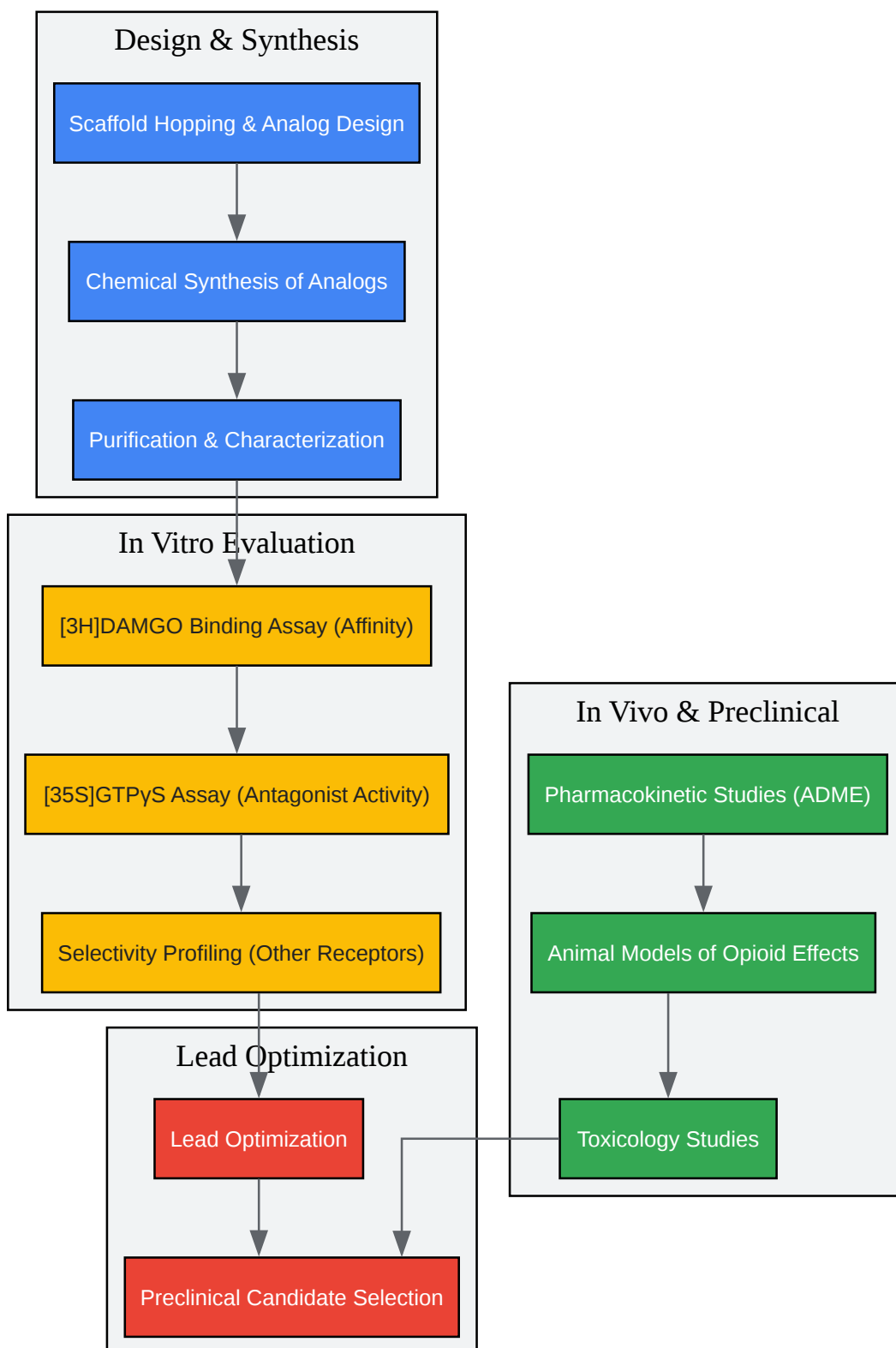
Biological Target and Mechanism of Action: MOR Antagonism

The primary biological target for this class of compounds is the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR). MOR agonists, like morphine, are potent analgesics but also carry a high risk of addiction and respiratory depression. MOR antagonists, on the other hand, block the effects of agonists and are crucial for treating opioid overdose and dependence.

The 3-[3-(phenalkylamino)cyclohexyl]phenol analogs act as MOR antagonists.^{[2][3][4]} They bind to the MOR and prevent its activation by agonists such as [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO). This antagonist activity is confirmed through in vitro assays that measure the inhibition of agonist-induced G-protein activation.^{[2][3]}

Below is a diagram illustrating the signaling pathway of the μ -opioid receptor and the antagonistic action of **3-(Cyclobutylamino)phenol** analogs.





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References

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